

A Comprehensive Technical Guide to 4-Amino-2,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Amino-2,6-difluorobenzaldehyde

Cat. No.: B3029754

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **4-Amino-2,6-difluorobenzaldehyde**, a key building block in modern synthetic and medicinal chemistry. We will explore its fundamental properties, synthesis, applications, and safety protocols, offering a holistic view for its effective utilization in research and development.

Section 1: Core Chemical Identity and Properties

4-Amino-2,6-difluorobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and structural features make it a valuable reagent. The presence of two electron-withdrawing fluorine atoms ortho to the aldehyde group, combined with an electron-donating amino group para to it, creates a distinct reactivity profile.

1.1 Molecular Formula and Weight

The core identity of this compound is defined by its elemental composition and mass.

- Molecular Formula: C₇H₅F₂NO[1][2][3][4]
- Molecular Weight: 157.12 g/mol [1][2][3][4]

1.2 Chemical Structure and Identifiers

The specific arrangement of atoms and its recognized identifiers are crucial for unambiguous documentation and procurement.

- IUPAC Name: **4-amino-2,6-difluorobenzaldehyde**[\[1\]](#)
- CAS Number: 777089-82-4[\[1\]](#)[\[2\]](#)[\[3\]](#)
- SMILES: C1=C(C=C(C(=C1F)C=O)F)N[\[2\]](#)[\[3\]](#)

Table 1: Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₂ NO	PubChem [1] , ChemScene [2]
Molecular Weight	157.12 g/mol	PubChem [1] , ChemScene [2]
Purity	≥97%	ChemScene [2]
Appearance	Not explicitly stated, but related compounds are yellow liquids or solids.	Thermo Fisher Scientific [5]
Storage Conditions	2-8°C, protect from light, stored under inert atmosphere.	ChemScene [2] , BenchChem [3] [2] [3]

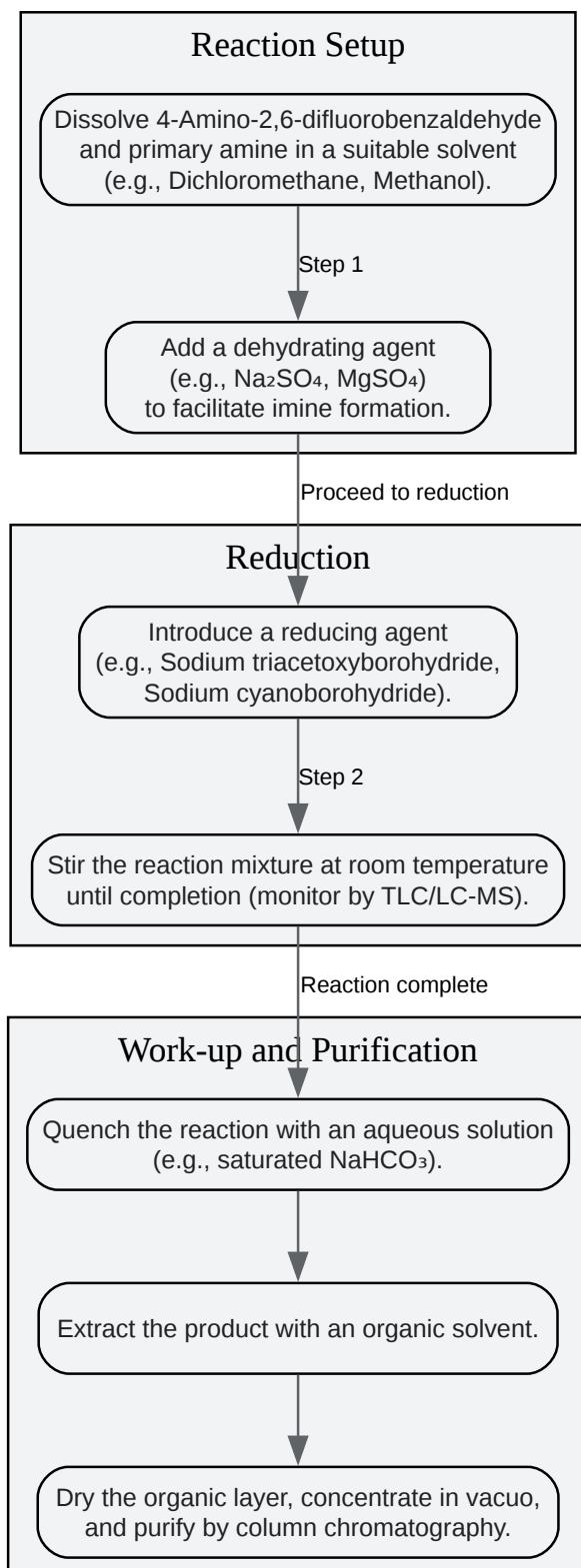
Section 2: Synthesis and Reactivity

The synthesis of **4-Amino-2,6-difluorobenzaldehyde** is not widely detailed in public literature, but logical synthetic routes can be proposed based on established organic chemistry principles.

2.1 Plausible Synthetic Pathways

A likely approach involves the modification of a pre-functionalized benzene ring. For instance, a plausible route could start from 1,3-difluorobenzene or a related derivative. A general synthesis for a similar compound, 2,6-difluorobenzaldehyde, involves the lithiation of 1,3-difluorobenzene followed by formylation.[\[6\]](#) A subsequent nitration and reduction sequence could introduce the amino group at the 4-position.

A potential two-step synthesis starting from 4-bromo-2,6-difluoroaniline has also been proposed.^[7] This would involve a cyanation reaction to form the benzonitrile, followed by reduction to the aldehyde.^[7]


2.2 Key Reactivity Insights

The interplay of the functional groups dictates the reactivity of **4-Amino-2,6-difluorobenzaldehyde**:

- Aldehyde Group: Susceptible to nucleophilic attack, making it a key handle for forming imines, oximes, and for use in reductive amination and Wittig-type reactions.
- Amino Group: Acts as a nucleophile and can be acylated, alkylated, or diazotized. Its electron-donating nature activates the aromatic ring towards electrophilic substitution, although this is tempered by the deactivating effect of the fluorine and aldehyde groups.
- Fluorinated Aromatic Ring: The fluorine atoms enhance the electrophilicity of the aldehyde's carbonyl carbon and influence the regioselectivity of reactions on the ring.

Experimental Workflow: Conceptual Reductive Amination

This diagram illustrates a generalized workflow for using **4-Amino-2,6-difluorobenzaldehyde** in a reductive amination reaction to synthesize a secondary amine, a common transformation in drug discovery.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for reductive amination.

Section 3: Applications in Drug Discovery and Materials Science

The strategic placement of fluorine atoms is a widely used tactic in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[\[8\]](#)[\[9\]](#)

3.1 Role as a Pharmaceutical Building Block

4-Amino-2,6-difluorobenzaldehyde serves as a versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. Its functional groups allow for its incorporation into a variety of heterocyclic systems and as a key intermediate in multi-step syntheses. The difluoro-substituted phenyl ring is a common motif in kinase inhibitors and other targeted therapies. The amino group provides a point for further chemical elaboration, enabling the exploration of structure-activity relationships.

3.2 Potential in Materials Science

The electronic properties conferred by the fluorine and amino groups make this molecule a candidate for the synthesis of novel organic electronic materials, such as dyes, sensors, and polymers with tailored optical and electronic characteristics.

Section 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound.

4.1 Hazard Identification

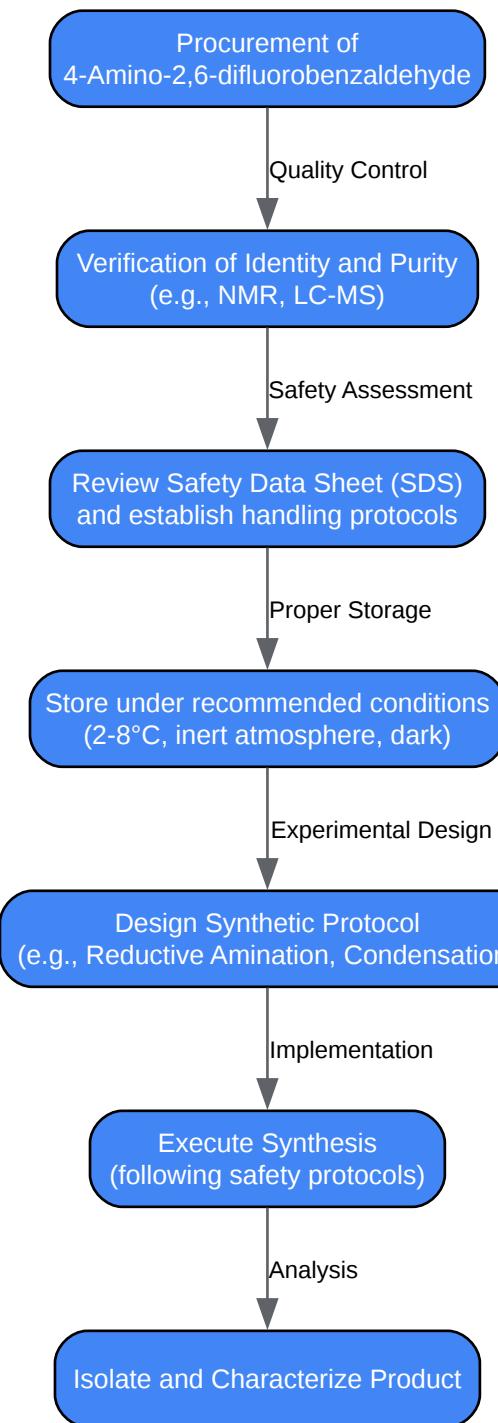
While a specific safety data sheet (SDS) for **4-Amino-2,6-difluorobenzaldehyde** is not readily available in the search results, data for analogous compounds like 2,6-difluorobenzaldehyde and other amino-substituted aromatics suggest the following potential hazards:

- Skin and Eye Irritation: Aromatic aldehydes can be irritating to the skin and eyes.[\[5\]](#)
- Respiratory Irritation: May cause respiratory irritation if inhaled.[\[5\]](#)
- Sensitization: May cause an allergic skin reaction.[\[10\]](#)

- Toxicity: May be harmful if swallowed.[10]

4.2 Recommended Handling Procedures

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid breathing dust, fumes, or vapors.[5][10]
- Wash hands thoroughly after handling.[10]


4.3 Storage and Stability

To ensure the longevity and purity of **4-Amino-2,6-difluorobenzaldehyde**, the following storage conditions are recommended:

- Temperature: 2-8°C.[3]
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).[2][3]
- Light: Protect from light.[2]
- Container: Keep in a tightly sealed container.

Logical Flow: From Compound Acquisition to Experimental Use

This diagram outlines the logical progression from obtaining the chemical to its application in a synthetic protocol, emphasizing safety and verification at each stage.

[Click to download full resolution via product page](#)

Caption: Standard operational flow for chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Amino-2,6-difluorobenzaldehyde | C7H5F2NO | CID 29943450 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]
- 4. calpaclab.com [calpaclab.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Applications of fluorine-containing amino acids for drug design - PubMed
[pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Amino-2,6-difluorobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029754#4-amino-2-6-difluorobenzaldehyde-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com